molecular formula C11H8ClNO4 B7437404 1-(Carboxymethyl)-5-chloroindole-2-carboxylic acid

1-(Carboxymethyl)-5-chloroindole-2-carboxylic acid

Cat. No. B7437404
M. Wt: 253.64 g/mol
InChI Key: ZWMBTQGEINVZEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Carboxymethyl)-5-chloroindole-2-carboxylic acid is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This molecule is a derivative of indole, which is a heterocyclic aromatic compound commonly found in natural products such as tryptophan and serotonin. The carboxymethyl and chloro substituents on the indole ring make the molecule a useful tool for studying biological processes and understanding the mechanisms of action of various compounds.

Mechanism of Action

The mechanism of action of 1-(Carboxymethyl)-5-chloroindole-2-carboxylic acid involves its ability to bind to certain proteins and enzymes. This binding can alter the activity of these proteins and enzymes, which can provide insights into their biological functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Carboxymethyl)-5-chloroindole-2-carboxylic acid are still being studied. However, it has been shown to have an effect on certain enzymes and proteins involved in various biological processes such as cell signaling and metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(Carboxymethyl)-5-chloroindole-2-carboxylic acid in lab experiments is its ability to bind to specific proteins and enzymes. This can provide researchers with insights into the mechanisms of action of different compounds. However, one limitation is that the molecule may not be suitable for studying all biological processes and may have limited applications in certain areas of research.

Future Directions

There are several future directions for research involving 1-(Carboxymethyl)-5-chloroindole-2-carboxylic acid. One potential area of research is the development of new compounds that can bind to specific proteins and enzymes with greater affinity and selectivity. Another area of research is the study of the molecule's effects on different biological systems and its potential use in drug discovery. Additionally, the molecule may have applications in the development of new diagnostic tools for various diseases.

Synthesis Methods

The synthesis of 1-(Carboxymethyl)-5-chloroindole-2-carboxylic acid can be achieved through several methods. One common method involves the reaction of 5-chloroindole-2-carboxylic acid with chloroacetic acid in the presence of a catalyst such as triethylamine. The resulting product is then purified through recrystallization or column chromatography.

Scientific Research Applications

1-(Carboxymethyl)-5-chloroindole-2-carboxylic acid has been used in various scientific research studies as a tool to understand the mechanisms of action of different compounds. This molecule has been shown to bind to certain proteins and enzymes, which can help researchers understand how these molecules interact with biological systems.

properties

IUPAC Name

1-(carboxymethyl)-5-chloroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO4/c12-7-1-2-8-6(3-7)4-9(11(16)17)13(8)5-10(14)15/h1-4H,5H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMBTQGEINVZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(N2CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Carboxymethyl)-5-chloroindole-2-carboxylic acid

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